AG-881

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

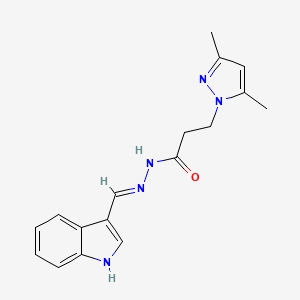

AG-881 is a potent and selective orally available inhibitor of mutated forms of both isocitrate dehydrogenase type 1 (IDH1, IDH1 [NADP+] soluble) in the cytoplasm and type 2 (IDH2, isocitrate dehydrogenase [NADP+], mitochondrial) in the mitochondria, with potential antineoplastic activity. This compound specifically inhibits mutant forms of IDH1 and IDH2, thereby inhibiting the formation of the oncometabolite 2-hydroxyglutarate (2HG) from alpha-ketoglutarate (a-KG). This prevents 2HG-mediated signaling and leads to both an induction of cellular differentiation and an inhibition of cellular proliferation in tumor cells expressing IDH mutations.

Applications De Recherche Scientifique

Targeted Approach to Cancer Treatment

AG-881 is an orally available, potent inhibitor of isocitrate dehydrogenase (IDH) 1 and IDH2 mutant proteins. Its application in cancer treatment targets patients with IDH1 and/or IDH2 mutations. By inhibiting the mutant IDH (mIDH) protein, this compound aims to block the production of the oncogenic metabolite D-2-hydroxyglutarate (2-HG), promoting tumor cell differentiation. This potency against mIDH1 and mIDH2 enzymes has been validated in various cell lines and primary human patient samples. This compound has demonstrated significant reductions in tumor 2-HG levels in mouse xenograft models, offering a promising approach for mIDH solid and hematologic malignancies (Yen et al., 2018).

Binding Mechanism in Mutant Proteins

The binding mechanism of this compound with mutant IDH1 and IDH2 has been elucidated through structural studies. This compound binds in the same allosteric pockets of IDH1-R132H and IDH2-R140Q, suggesting a potential mechanism behind its effectiveness against both mIDH1 and mIDH2 mutations. This structural understanding is crucial for the development of future inhibitors targeting mIDH1 and mIDH2 (Ma & Yun, 2018).

Pharmacophore Modeling and Drug Design

Research exploring this compound’s properties, such as its ability to penetrate the blood-brain barrier, has facilitated the development of novel inhibitors targeting mutant isocitrate dehydrogenases 1 and 2. This research is significant for the treatment of low-grade glioma, offering avenues for combating drug resistance and toxicity levels (Soliman et al., 2022).

Dual Inhibitor for mIDH1/2 in Glioma Treatment

Vorasidenib, also known as this compound, is a first-in-class, brain-penetrant dual inhibitor of mIDH1 and mIDH2. Its application in treating glioma, particularly by inhibiting the production of 2-HG in glioma tissue, is significant. The drug's ability to cross the blood-brain barrier and its high efficacy in reducing 2-HG production in an orthotopic glioma mouse model highlight its potential in glioma therapy (Konteatis et al., 2020).

Structural Insights for Glioma Therapy

The structural and dynamic insights into this compound’s dual inhibition mechanism against mIDH1/2 are crucial for glioma therapy. Understanding the intermolecular interactions and binding affinity within the hydrophobic pockets of mutant enzymes provides valuable information for the treatment of low-grade glioma (Poonan et al., 2021).

Propriétés

Formule moléculaire |

C28H29N3O8 |

|---|---|

Apparence |

Solid powder |

Synonymes |

AG-881; AG 881; AG881.; none |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-3-(1,3-benzodioxol-5-yldiazenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191478.png)

![2-amino-5-methyl-3-{[3-(trifluoromethyl)phenyl]diazenyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191479.png)

![2-amino-5-phenyl-3-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191481.png)

![4-[(2-Amino-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide](/img/structure/B1191482.png)

![2-amino-3-[(3-chlorophenyl)diazenyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191484.png)

![2-amino-3-[(2-fluorophenyl)diazenyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191485.png)

![2-amino-5-methyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191486.png)

![4-{[2,7-Diamino-6-cyano-5-(2-thienyl)pyrazolo[1,5-a]pyrimidin-3-yl]diazenyl}benzenesulfonamide](/img/structure/B1191489.png)

![2-{[(2-Chloro-3-pyridinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B1191492.png)

![2-{[(4-oxo-3(4H)-quinazolinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B1191495.png)

![3-benzyl-8-{[2-(3-methylphenoxy)ethyl]thio}-3H-purin-6-amine](/img/structure/B1191498.png)

![3-benzyl-8-[(2-phenoxyethyl)thio]-3H-purin-6-amine](/img/structure/B1191499.png)

![3-benzyl-8-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-3H-purin-6-ylamine](/img/structure/B1191500.png)